molecular formula C19H19N3O4S B11369911 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B11369911
M. Wt: 385.4 g/mol
InChI Key: GQXKYPFCABQKDD-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium tungstate dihydrate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like crystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell proliferation . This inhibition leads to reduced expression of pro-inflammatory cytokines and other inflammatory markers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide stands out due to its unique combination of a 1,2,4-oxadiazole ring and a benzenesulfonamide moiety

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C19H19N3O4S/c1-3-13-22(27(23,24)17-7-5-4-6-8-17)14-18-20-19(21-26-18)15-9-11-16(25-2)12-10-15/h3-12H,1,13-14H2,2H3

InChI Key

GQXKYPFCABQKDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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